molecular formula C8H10N2O3 B1344985 Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1018125-29-5

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1344985
M. Wt: 182.18 g/mol
InChI Key: PMRBTIANPAMXMF-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a compound that falls within the category of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry due to their diverse biological activities. The presence of the oxadiazole ring, in particular, is associated with various pharmacological properties, making derivatives of this compound valuable for medicinal chemistry research.

Synthesis Analysis

The synthesis of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate and related compounds typically involves cyclization reactions. For instance, the synthesis of related ethyl 1,2,4-oxadiazole derivatives has been achieved through the reaction of ethyl 2-(2-pyridylacetate) with various reagents to form compounds with 1,2,4-oxadiazole moieties . Another relevant synthesis approach is the one-pot synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, which, although not directly related to oxadiazoles, demonstrates the versatility of ethyl carboxylate precursors in heterocyclic compound synthesis .

Molecular Structure Analysis

The molecular structure of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The cyclopropyl group attached to the ring adds steric bulk and can influence the compound's reactivity and interaction with biological targets. X-ray crystallography has been used to confirm the structures of related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Compounds containing the 1,2,4-oxadiazole ring can participate in various chemical reactions. For example, ethyl 1-aminotetrazole-5-carboxylate, which contains a similar heterocyclic moiety, can undergo cyclization with carbon disulfide to yield 1,3,4-oxadiazole derivatives . Additionally, the reactivity of the oxadiazole ring can be exploited in the synthesis of more complex heterocyclic systems, as demonstrated by the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate are influenced by the functional groups present in the molecule. The ethyl ester moiety contributes to the compound's solubility in organic solvents, while the oxadiazole ring can impact the acidity and basicity of the compound. The presence of a cyclopropyl group can affect the compound's stability and reactivity due to the ring strain associated with the three-membered ring. Although the specific properties of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate are not detailed in the provided papers, related compounds have been characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, and EI-MS .

Scientific Research Applications

1,2,4-oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . Here are some general applications of 1,2,4-oxadiazoles:

  • Anti-infective Agents

    • 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
    • The evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .
  • Pharmaceutical Compounds

    • Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
    • These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
  • Anti-inflammatory and Analgesic Activities

    • 1,2,4-Oxadiazole is one of the important heterocycles used by medicinal chemists in designing a new therapeutic molecule .
    • The compounds containing this nucleus are reported to have a wide range of pharmaceutical and biological applications including anti-inflammatory and analgesic activities .
  • Treatment of Various Diseases

    • 1,2,4-oxadiazoles are of particular interest for the treatment of cystic fibrosis (CF), Duchenne muscular dystrophy (DMD), Alzheimer’s disease, and for their use as antibiotics .
  • Material Science

    • The utility of 1,2,4-oxadiazoles as liquid crystals, metal ion sensors, materials for OLEDs, energetic materials, ionic liquids, and gas sorbing/releasing systems are also well documented .
  • Agricultural Biological Activities

    • 1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .
    • They have been used for discovering novel molecules with excellent agricultural activities .
    • Bioassays results showed that the title compounds exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
  • Antibacterial Agents

    • 1,2,4-Oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious diseases in rice .
    • These compounds have been found to be more effective than some existing treatments .
  • Antifungal Agents

    • Some 1,2,4-oxadiazole derivatives have shown anti-fungal activity against Rhizoctonia solani, which poses a huge threat to global agriculture .
  • Nematocidal Agents

    • These compounds have also exhibited moderate nematocidal activity against Meloidogyne incognita .
  • 1,2,4-Oxadiazoles have found many applications in the scintillating materials and dyestuff industry .
  • They have been used as metal ion sensors .
  • 1,2,4-Oxadiazoles have been used in the production of materials for Organic Light Emitting Diodes (OLEDs) .

Future Directions

The future directions for research on Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could include further exploration of its potential biological activities, as well as the development of new synthetic strategies for its production. The wide range of biological activities exhibited by 1,2,4-oxadiazoles suggests that they could be promising targets for drug discovery .

properties

IUPAC Name

ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRBTIANPAMXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

CAS RN

1018125-29-5
Record name ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
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